molecular formula C11H9NO B2926588 7-METHYLQUINOLINE-8-CARBALDEHYDE CAS No. 1442691-18-0

7-METHYLQUINOLINE-8-CARBALDEHYDE

Cat. No.: B2926588
CAS No.: 1442691-18-0
M. Wt: 171.199
InChI Key: FXFDDXVKXULHFY-UHFFFAOYSA-N
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Description

7-Methylquinoline-8-carbaldehyde ( 1442691-18-0) is an organic compound with the molecular formula C 11 H 9 NO and a molecular weight of 171.20 g/mol . This quinoline derivative is characterized by a carbaldehyde functional group positioned adjacent to a methyl group on the quinoline ring system. The primary research application of this compound is as a key synthetic intermediate or precursor in organic synthesis and medicinal chemistry. It serves as a crucial building block for the preparation of more complex molecules. For instance, it is used in the synthesis of its hydroxyquinoline counterpart and serves as a starting material for the generation of aldoxime derivatives, which are of significant research interest . Compounds featuring the 7-hydroxyquinoline framework with a carbaldehyde group at the 8-position are investigated for advanced photochemical properties, such as acting as molecular switches capable of photoinduced long-distance hydrogen-atom transfer . Furthermore, structurally related hydroxyquinoline carboxylic acids are studied due to their analogy to precursors of promising HIV-1 integrase inhibitors . This product is intended for research and development purposes only. It is not intended for human or veterinary diagnostic or therapeutic uses. All information provided is for research reference.

Properties

IUPAC Name

7-methylquinoline-8-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO/c1-8-4-5-9-3-2-6-12-11(9)10(8)7-13/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXFDDXVKXULHFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=CC=N2)C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1442691-18-0
Record name 7-methylquinoline-8-carbaldehyde
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Advanced Synthetic Methodologies for 7 Methylquinoline 8 Carbaldehyde and Analogs

Regioselective Formylation Reactions

Direct introduction of a formyl group onto the quinoline (B57606) scaffold at the C-8 position, adjacent to the methyl group, requires specific and regioselective chemical transformations.

Application of Reimer-Tiemann Protocols

The Reimer-Tiemann reaction, a well-established method for the ortho-formylation of phenols, can be adapted for the synthesis of quinolinecarbaldehydes. wikipedia.org This reaction typically involves the use of chloroform (B151607) and a strong base to generate dichlorocarbene (B158193), the reactive electrophilic species. wikipedia.org In the context of hydroxyquinolines, the reaction introduces a formyl group ortho to the hydroxyl group. wikipedia.org For instance, the formylation of 8-hydroxyquinoline (B1678124) under Reimer-Tiemann conditions can yield a mixture of 8-hydroxyquinoline-5-carbaldehyde (B1267011) (38%) and 8-hydroxyquinoline-7-carbaldehyde (B1296194) (10%). nih.govmdpi.com A modified approach to the Reimer-Tiemann reaction involves carbene insertion into a C-Br bond, which has been utilized to synthesize 7-bromo-8-hydroxyquinoline-5-carbaldehyde. nih.govresearchgate.netnih.govgrafiati.comresearchgate.netgrafiati.com

The reaction is typically conducted in a biphasic solvent system due to the poor solubility of hydroxides in chloroform. wikipedia.org This necessitates vigorous mixing or the use of phase-transfer catalysts to facilitate the reaction between the reagents in the aqueous and organic phases. wikipedia.org

Vilsmeier-Haack and Duff Strategies for Quinolinecarbaldehydes

The Vilsmeier-Haack reaction is a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. ijsr.net This reaction employs a Vilsmeier reagent, typically generated from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group. ijsr.netresearchgate.net It is often preferred for the synthesis of quinoline derivatives due to its high efficiency and milder reaction conditions compared to other methods. The Vilsmeier-Haack reaction has been successfully used to synthesize various 2-chloro-3-formylquinolines from N-arylacetamides. researchgate.netingentaconnect.com

The Duff reaction provides an alternative route for the formylation of aromatic compounds, particularly phenols. wikipedia.org This reaction utilizes hexamine in an acidic medium to introduce a formyl group, primarily at the ortho position to the hydroxyl group. wikipedia.org While the Duff reaction can be used for the double formylation of some quinoline derivatives, it is generally considered to have harsher conditions and lower selectivity for mono-formylation compared to the Vilsmeier-Haack reaction. nih.govmdpi.comresearchgate.netnih.govgrafiati.comresearchgate.net For example, studies comparing the two methods for the synthesis of 6-hydroxyquinoline-5-carbaldehyde (B1601058) have shown that the Vilsmeier-Haack reaction offers superior selectivity for the desired product.

Formylation Method Reagents Key Features Applicability to Quinolines
Reimer-Tiemann Chloroform, Strong BaseOrtho-formylation of phenols; involves dichlorocarbene intermediate. wikipedia.orgApplicable to hydroxyquinolines, but may result in mixtures of isomers. nih.govmdpi.com
Vilsmeier-Haack DMF, POCl₃High efficiency and milder conditions; versatile for electron-rich aromatics. ijsr.netWidely used for synthesizing various quinolinecarbaldehydes. researchgate.netingentaconnect.com
Duff Reaction Hexamine, AcidOrtho-formylation of phenols; can lead to double formylation. wikipedia.orgLess selective for mono-formylation compared to Vilsmeier-Haack. nih.gov

Multi-Step Synthesis from Precursors

An alternative to direct formylation is the synthesis of 7-methylquinoline-8-carbaldehyde through a series of reactions starting from simpler precursors. This approach often provides better control over the final product's regiochemistry.

Skraup-Type Synthesis and Subsequent Functionalization of Methylquinolines

The Skraup synthesis is a classic method for the preparation of quinolines, involving the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org When m-toluidine (B57737) is used as the aniline derivative, the Skraup synthesis yields a mixture of 5-methylquinoline (B1294701) and 7-methylquinoline (B44030), typically in a 1:2 ratio. smolecule.com This mixture can then be subjected to further functionalization. The methyl group of 7-methylquinoline can be oxidized to an aldehyde. One reported method involves treatment with dimethylformamide dimethyl acetal (B89532) followed by sodium periodate. researchgate.net

Selective Nitration Pathways for Quinoline Intermediates

A key strategy for introducing a functional group at the 8-position of 7-methylquinoline is through a nitration reaction. The nitration of the mixture of 5- and 7-methylquinoline, obtained from the Skraup synthesis, with a mixture of fuming nitric acid and sulfuric acid at low temperatures leads to the selective formation of 7-methyl-8-nitroquinoline (B1293703) in excellent yield. brieflands.comsemanticscholar.org Surprisingly, the expected nitration products of 5-methylquinoline at positions 6 and 8 are not observed under these conditions. brieflands.comsemanticscholar.org The resulting 7-methyl-8-nitroquinoline, a key intermediate, can then be converted to this compound. brieflands.comsemanticscholar.org This conversion involves the reduction of the nitro group to an amino group, followed by a subsequent transformation to the aldehyde. researchgate.netnih.gov

Reactant Reagents Product Yield
m-ToluidineGlycerol, H₂SO₄, m-nitrobenzenesulfonate7-Methylquinoline & 5-Methylquinoline (2:1 mixture)Not specified
7-MethylquinolineFuming HNO₃, H₂SO₄7-Methyl-8-nitroquinoline99% (from 7-methylquinoline) brieflands.comsemanticscholar.org

Derivatization from Halogenated Quinoline Scaffolds

Another synthetic route involves the use of halogenated quinoline precursors. For instance, 8-bromo-7-methylquinoline (B1282700) can serve as a starting material. The bromine atom at the 8-position can be replaced by other functional groups through nucleophilic substitution reactions. While direct formylation of halogenated quinolines can be challenging, a modified Reimer-Tiemann reaction has been used to synthesize 7-bromo-8-hydroxyquinoline-5-carbaldehyde, demonstrating the feasibility of introducing a formyl group onto a halogenated quinoline ring. nih.govresearchgate.netnih.govgrafiati.comresearchgate.netgrafiati.com The conversion of the bromo-substituent to a formyl group can also be achieved through metal-catalyzed cross-coupling reactions, offering a versatile method for the synthesis of quinolinecarbaldehydes.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of complex organic molecules, and quinoline derivatives are no exception. Palladium and rhodium complexes, in particular, have been instrumental in developing novel C-H functionalization strategies.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. A notable advancement is the direct C-H arylation of quinoline-8-carbaldehydes, which allows for the synthesis of aryl quinolinyl ketones. researchgate.netacs.org This method has been successfully demonstrated with both aryl iodides and aryl diazonium salts. researchgate.netacs.orgbohrium.comnih.gov Research has shown that the reactivity of the aryl partner is dependent on its electronic properties. Aryl iodides substituted with electron-donating groups show enhanced reactivity, while aryl diazonium salts with electron-withdrawing groups are more effective. acs.orgbohrium.comnih.gov This methodology boasts a broad substrate scope and excellent functional group tolerance, leading to good to excellent yields of the desired products. acs.orgbohrium.comnih.gov Furthermore, this synthetic strategy has been applied to the gram-scale synthesis of potent tubulin polymerization inhibitors, highlighting its practical utility. acs.orgnih.gov

In a related context, palladium catalysis is also employed in the C8-selective C-H arylation of quinoline N-oxides. nih.gov This is a significant development as previous palladium-catalyzed C-H functionalizations of quinoline N-oxides were predominantly C2 selective. nih.gov The use of microwave irradiation can dramatically reduce reaction times to under an hour, and the method is scalable to the gram level with a wide tolerance for various functional groups. nih.gov

Catalyst SystemReactantsProductKey Features
Pd(OAc)₂Quinoline-8-carbaldehyde, Aryl Iodide/Aryl Diazonium SaltAryl Quinolinyl KetoneElectron-donating groups on aryl iodide favor the reaction; electron-withdrawing groups on aryl diazonium salt show excellent reactivity. Good to excellent yields and broad functional group tolerance. acs.orgbohrium.comnih.gov
Pd(OAc)₂Quinoline N-oxide, IodoarenesC8-Aryl Quinoline N-oxideHigh selectivity for the C8 position, a departure from the usual C2 selectivity. Can be accelerated with microwave irradiation. nih.gov

Rhodium(III) catalysis has emerged as a powerful tool for C-H activation and functionalization. One such application is the direct coupling of quinoline-8-carbaldehydes with (het)arylboronic acids to synthesize 8-aryloylquinolines. acs.orgnih.gov This method is characterized by its broad substrate scope, high functional group tolerance, and the use of commercially available starting materials. acs.orgnih.gov A stable cycloacylrhodium intermediate complex has been proposed as a key part of the catalytic cycle. acs.orgnih.gov

Another innovative rhodium(III)-catalyzed reaction involves the cross-coupling of quinoline-8-carboxaldehydes with sulfoxonium ylides, which act as carbene precursors, to form quinoline-1,3-diketones. researchgate.net These products readily tautomerize to their enol forms. bohrium.comresearchgate.net Similarly, CF₃-imidoyl sulfoxonium ylides have been utilized in rhodium(III)-catalyzed reactions with quinolin-8-carboxaldehydes to produce trifluoromethyl-substituted enaminones through a chelation-assisted C(sp²)-H bond activation. researchgate.net

Catalyst SystemReactantsProductKey Features
[RhCpCl₂]₂Quinoline-8-carbaldehyde, (Het)Arylboronic Acid8-AryloylquinolineBroad substrate scope and high functional group tolerance. acs.orgnih.gov
[RhCpCl₂]₂Quinoline-8-carboxaldehyde, Sulfoxonium YlideQuinoline-1,3-diketoneUtilizes sulfoxonium ylides as carbene precursors. bohrium.comresearchgate.net
[RhCp*Cl₂]₂Quinolin-8-carboxaldehyde, CF₃-Imidoyl Sulfoxonium YlideTrifluoromethyl-substituted EnaminoneChelation-assisted C(sp²)-H bond activation. researchgate.net

Microwave-assisted synthesis has gained prominence for its ability to accelerate reaction rates and improve yields. at.ua In the context of quinoline chemistry, microwave-assisted N-arylation has proven to be an efficient method for the synthesis of 8-(N,N-dialkylamino)quinoline-2-carbaldehydes. arkat-usa.org This protocol, which often utilizes a palladium catalyst and a phosphine (B1218219) ligand in a Buchwald-Hartwig amination, allows for the introduction of diverse sidechains, which is crucial for fine-tuning the properties of the resulting molecules for applications such as ion sensing. arkat-usa.orgresearchgate.net The synthesis typically starts from commercially available 8-bromo-2-methylquinoline, which undergoes N-arylation followed by oxidation to yield the desired carbaldehyde. arkat-usa.orgresearchgate.net

ReactionStarting MaterialKey ReagentsProductAdvantage
Buchwald-Hartwig N-Arylation8-Bromo-2-methylquinolineAmine, Pd(0) catalyst, P-ligand8-Amino-2-methylquinoline derivativeEfficient introduction of diverse sidechains. arkat-usa.orgresearchgate.net
Oxidation8-Amino-2-methylquinoline derivativeSeO₂8-Aminoquinoline-2-carbaldehyde derivativeFinal step to introduce the carbaldehyde functionality. arkat-usa.orgresearchgate.net

Mechanistic Insights into Formylation and Substitution Selectivity

The regioselectivity of formylation and other electrophilic substitution reactions on the quinoline ring is a subject of considerable interest. The directing effects of existing substituents play a crucial role in determining the position of the incoming group.

For instance, in the Skraup synthesis of quinolines from m-substituted anilines, a mixture of 5- and 7-substituted quinolines can be formed. brieflands.com With m-toluidine, the presence of the ortho-para directing methyl group would be expected to favor the formation of 7-methylquinoline. brieflands.com However, studies have shown that 5-methylquinoline is also formed as a minor product. brieflands.com The subsequent nitration of this mixture can be highly selective. Under specific conditions, nitration of a mixture of 7-methylquinoline and 5-methylquinoline can lead to the selective formation of 7-methyl-8-nitroquinoline in high yield, as the expected nitration products of 5-methylquinoline at positions 6 and 8 are not observed. brieflands.com

The formylation of 8-hydroxyquinoline derivatives has been studied using various methods, including the Reimer-Tiemann, Vilsmeier-Haack, and Duff reactions. mdpi.comresearchgate.net The electron-donating hydroxyl group at the C8 position activates the C5 and C7 positions towards electrophilic attack. mdpi.com While formylation of 8-hydroxyquinoline under Reimer-Tiemann conditions can yield a mixture of products at the C5 and C7 positions, the Duff reaction can lead to double formylation, producing 8-hydroxyquinoline-5,7-dicarbaldehydes in good yields. mdpi.com Computational studies have been employed to understand the preferred selectivity of these formylation reactions. mdpi.comresearchgate.net The Vilsmeier-Haack reagent, generated from amides and phosphorus oxychloride, is a versatile reagent for the formylation of activated aromatic rings. thieme-connect.com

The oxidation of a methyl group on the quinoline ring is another important transformation. The oxidation of 7-chloro-8-methylquinoline (B132762) to 7-chloro-8-methylquinoline-2,3-dicarboxylic acid can be achieved using concentrated nitric acid in the presence of sulfuric acid and heavy metal catalysts. smolecule.com This reaction demonstrates remarkable selectivity, as the methyl group is oxidized without affecting other substituents on the quinoline ring. smolecule.com Mechanistic studies suggest that the process involves radical intermediates that are stabilized by the quinoline ring's aromatic system. smolecule.com

Elucidation of Reaction Mechanisms and Transformations Involving 7 Methylquinoline 8 Carbaldehyde

Prototropic Tautomerism and Isomerization Dynamics

Prototropic tautomerism involves the relocation of a proton, leading to structural isomers that can readily interconvert. wikipedia.org In quinoline (B57606) systems, particularly those with hydroxyl groups, these dynamics are fundamental to their chemical and photochemical properties.

While 7-methylquinoline-8-carbaldehyde itself does not possess a hydroxyl group for tautomerization, the closely related 7-hydroxyquinoline-8-carbaldehyde (B12947918) (7-HQC) systems provide a foundational model for understanding the electronic environment of the quinoline ring. In these hydroxy-derivatives, a solvent-dependent equilibrium exists between two primary tautomeric forms in the ground state: the enol-imino (OH, 7-quinolinol) form and the keto-enamine (NH, 7(1H)-quinolinone) form. acs.orgresearchgate.net

Studies using 1H and 13C NMR spectroscopy have demonstrated that this equilibrium is sensitive to the polarity and hydrogen-bonding capabilities of the solvent. acs.org For instance, in highly polar or protic media, the equilibrium can be shifted, although some derivatives like 7-hydroxy-2-methoxy-4-methylquinoline-8-carbaldehyde show only minor amounts of the NH form even under these conditions. acs.orgresearchgate.net These trifunctional proton donor-acceptor systems are composed of a stable molecular "frame" (the 7-hydroxyquinoline) and a "proton crane" (the carbaldehyde group), which facilitates the proton movement. acs.orgresearchgate.netrcin.org.pl

Tautomeric FormDescriptionKey Structural FeatureFavored by
OH (7-quinolinol)Enol-imino form-OH group at C7Less polar solvents
NH (7(1H)-quinolinone)Keto-enamine formC=O group at C7, N-H at position 1Highly polar and/or protic solvents

A significant photochemical process in 7-hydroxyquinoline (B1418103) derivatives is photoinduced hydrogen atom transfer (HAT). nih.gov Upon UV excitation, the carbaldehyde group at the C8 position can act as an intramolecular "crane," facilitating a long-distance transfer of a hydrogen atom from the hydroxyl group at C7 to the nitrogen atom at the N1 position of the quinoline ring. nih.govresearchgate.netacs.org This process has been extensively studied in molecules isolated in low-temperature argon matrices. nih.govnih.govresearchgate.net

This photoinduced transformation from the hydroxy form to the oxo tautomer is a well-documented photochemical event. nih.govacs.org The mechanism is central to the concept of these molecules acting as reversible, optically driven molecular switches. acs.orgnih.gov Full-dimensional surface-hopping molecular dynamics simulations on systems like 7-hydroxy-4-methylquinoline-8-carbaldehyde (HMQCA) support its potential as a prototype for directed proton transport via excited-state intramolecular proton transfer (ESIPT). researchgate.nett-rkr.de

Isomerization can also occur through conformational changes, such as syn-anti isomerization. This process is particularly relevant in derivatives where the carbaldehyde is converted to an aldoxime. In 7-hydroxyquinoline-8-aldoxime, UV irradiation can activate a photochemical channel involving syn-anti isomerization around the C=N double bond of the aldoxime group. researchgate.netnih.govacs.org This process competes with the long-distance hydrogen atom transfer. acs.org

For this compound itself, while C=N bond isomerization is not present, conformational changes can arise from the rotation of substituents. For example, in derivatives like 7-hydroxy-2-methoxy-4-methylquinoline-8-carbaldehyde, the flexible methoxy (B1213986) group can be directed either toward the N1 nitrogen atom or away from it, leading to different conformers. nih.gov Such rotational isomers (rotamers) can influence the molecule's ground-state equilibria and photochemical pathways. rcin.org.pl

C-H Bond Activation Mechanisms in Directed Functionalization

The quinoline scaffold is a privileged structure in catalysis, and the nitrogen atom often serves as a directing group for transition-metal-catalyzed C-H bond activation. This strategy allows for the selective functionalization of C-H bonds at specific positions, which would otherwise be unreactive. acs.org

In the case of this compound, the quinoline nitrogen can direct a metal catalyst (e.g., Rhodium, Ruthenium, Palladium) to activate the C-H bonds of the aldehyde at the C8 position or the methyl group at the C7 position. rsc.orgnih.gov The functionalization of the C(sp3)-H bonds of 8-methylquinolines is a known strategy, where the initial C-H activation leads to a five-membered metallacycle intermediate. rsc.orgethernet.edu.et This intermediate can then react with various coupling partners. For instance, Rh(III)-catalyzed reactions have been used for the amidation of the C(sp3)-H bond of 8-methylquinolines using organic azides. ethernet.edu.et Similarly, ruthenium-catalyzed alkylation of 8-methylquinolines has been achieved using olefins as coupling partners. nih.gov The aldehyde C(sp2)-H bond can also be targeted, as seen in the palladium-catalyzed arylation of quinoline-8-carbaldehydes. researchgate.net

Catalyst TypeActivated BondPositionResulting FunctionalizationReference
Rhodium(III)C(sp3)–HC7-MethylAmidation, Alkylation rsc.orgethernet.edu.et
Ruthenium(II)C(sp3)–HC7-MethylAlkylation with olefins nih.gov
PalladiumC(sp2)–HC8-AldehydeArylation researchgate.net
Cobalt(III)C(sp2)–HC8 (on N-oxide)Olefination, Oxyarylation rsc.org

Reactive Pathways of the Aldehyde Moiety in Organic Synthesis

The aldehyde group is one of the most versatile functional groups in organic synthesis, characterized by its electrophilic carbonyl carbon. numberanalytics.com The aldehyde moiety in this compound is reactive towards a variety of transformations.

Key reactive pathways include:

Nucleophilic Addition: The carbonyl carbon is susceptible to attack by nucleophiles, leading to tetrahedral intermediates that can form alcohols or other adducts. numberanalytics.com

Condensation Reactions: The aldehyde readily undergoes condensation with amines and related compounds. For example, reaction with anilines or hydrazines yields the corresponding Schiff bases (imines) or hydrazones. rsc.org These reactions are fundamental in building more complex molecular architectures.

Oxidation and Reduction: The aldehyde can be oxidized to a carboxylic acid or reduced to a primary alcohol, providing pathways to interconvert functional groups. numberanalytics.com

Cyclization Precursor: The aldehyde serves as a key electrophile in reactions that form new rings, as detailed in the next section.

Aldol Condensation: In the presence of an acid or base, the aldehyde can react with another enolizable carbonyl compound (or itself) to form β-hydroxy aldehydes, which can subsequently dehydrate. numberanalytics.com

Multicomponent Reactions: Quinoline carbaldehydes are effective substrates in multicomponent reactions, where several starting materials combine in a single step to create complex products, such as in the synthesis of quinolinyl-pyranopyrazoles. rsc.org

Intramolecular Cyclization and Condensation Processes

The aldehyde group of this compound is a crucial handle for constructing fused heterocyclic systems through intramolecular cyclization and condensation reactions. These processes often involve an initial reaction at the aldehyde followed by a ring-closing step.

For instance, 2-chloroquinoline-3-carbaldehydes (analogs of the title compound) react with urea (B33335) or thiourea (B124793) in the presence of an acid catalyst to yield fused 2-oxopyrimido[4,5-b]quinolines and 2-thioxo-pyrimido[4,5-b]quinolines, respectively. rsc.org The proposed mechanism involves an initial condensation to form an intermediate, which then undergoes intramolecular cyclization.

Another example is the reaction with formamide (B127407). Heating a quinoline carbaldehyde with formamide can lead to the formation of a fused pyrrolo[3,4-b]quinolin-3-one. The mechanism is believed to proceed through the initial formation of an N-formyl imine intermediate, which then cyclizes with the elimination of HCl (in the case of a 2-chloro precursor). rsc.org Similarly, heating with formic acid can lead to intramolecular cyclization to produce fused pyrimido[4,5-b]quinoline-diones. rsc.org These reactions highlight the utility of the aldehyde group as a key building block for creating diverse, polycyclic aromatic systems.

Derivatization Strategies and Functional Group Transformations of 7 Methylquinoline 8 Carbaldehyde

Synthesis of Schiff Bases and Their Derivatives

The condensation of the aldehyde group of quinoline (B57606) carbaldehydes with primary amines is a fundamental method for synthesizing Schiff bases, also known as imines. This reaction typically involves heating the aldehyde and an appropriate amine in a solvent like ethanol, sometimes with a catalytic amount of acid. asianpubs.org The resulting C=N (azomethine) bond is a key linker for creating larger, more complex molecules.

While direct studies on 7-methylquinoline-8-carbaldehyde are not extensively detailed in the provided results, the synthesis of Schiff bases from structurally related quinoline aldehydes is well-documented. For instance, various quinoline-5-carbaldehydes and quinoline-7-carbaldehydes have been efficiently reacted with 2,6-diisopropylbenzenamine to form stable Schiff base derivatives. mdpi.comnih.govresearchgate.net Similarly, 7-methylquinoline-3-carbaldehyde (B1601021) has been condensed with sulfonamides, such as 4-chlorobenzenesulfonamide (B1664158) and 4-bromobenzenesulfonamide, to produce sulfonamide Schiff bases. asianpubs.org These reactions demonstrate the general applicability of Schiff base formation across the quinoline scaffold.

The resulting Schiff bases are not merely structural derivatives; they are often used as bidentate ligands to form stable metal complexes with transition metals like Cu(II), Co(II), Ni(II), and Zn(II). asianpubs.orgckthakurcollege.net This coordination typically occurs through the nitrogen atom of the azomethine group and the quinoline ring nitrogen. asianpubs.org

Aldehyde ReactantAmine ReactantReaction ConditionsProduct TypeReference(s)
7-Methylquinoline-3-carbaldehyde4-ChlorobenzenesulfonamideReflux in methanol (B129727) (4-6 h)Sulfonamide Schiff Base asianpubs.org
7-Methylquinoline-3-carbaldehyde4-BromobenzenesulfonamideReflux in methanol (4-6 h)Sulfonamide Schiff Base asianpubs.org
Quinoline-7-carbaldehyde2,6-DiisopropylbenzenamineEfficient synthesis protocolSchiff Base mdpi.comnih.govresearchgate.net
2-Chloro-8-methylquinoline-3-carbaldehydeSubstituted AnilinesAcetoneN-phenylmethanimine rsc.org

Formation of Oximes and Hydrazones

The carbonyl group of this compound is readily converted into oximes and hydrazones through condensation reactions with hydroxylamine (B1172632) or hydrazine (B178648) derivatives, respectively. These transformations are crucial for introducing new functional groups and for building complex molecular scaffolds.

Oximes are generally synthesized by the reaction of an aldehyde or ketone with hydroxylamine. wikipedia.org This reaction produces aldoximes from aldehydes. wikipedia.org The formation of quinoline-3-carbaldehyde oximes has been achieved, demonstrating the utility of this reaction on the quinoline framework. researchgate.net The conversion of the aldehyde to an oxime changes its electronic and steric properties, which can be useful in designing new bioactive molecules or ligands.

Hydrazones are formed by treating an aldehyde with a hydrazine, such as hydrazine hydrate (B1144303), phenylhydrazine, or a substituted hydrazide. rsc.orgarjonline.orgmdpi.com This reaction is robust and has been applied to various quinoline aldehydes. For example, 2-chloroquinoline-3-carbaldehyde (B1585622) derivatives react with hydrazine hydrate to yield the corresponding hydrazones. rsc.org In a more complex example, 7-formyl-8-hydroxy-2-methylquinoline, a compound structurally similar to the subject of this article, was condensed with 5-bromo-3-hydrazonoindolin-2-one to create a larger, multi-ring hydrazone derivative. nih.gov Hydrazones are significant in medicinal chemistry and as intermediates for synthesizing heterocyclic compounds. arjonline.orgminarjournal.com

Aldehyde ReactantReagentReaction ConditionsProduct TypeReference(s)
2-Chloroquinoline-3-carbaldehydeHydroxylamine hydrochloride-Oxime rsc.org
7-Formyl-8-hydroxy-2-methylquinoline5-Bromo-3-hydrazonoindolin-2-oneReflux in methanolHydrazone nih.gov
2-Chloroquinoline-3-carbaldehydeHydrazine hydrateReflux in ethanolHydrazone rsc.org
2-(1H-Benzo[d] mdpi.comCurrent time information in Bangalore, IN.evitachem.comtriazol-1-yl)quinoline-3-carbaldehyde2-HydrazinylpyridineDMF/methanolHydrazone mdpi.com
7-Methyl-2-oxo-1,2-dihydroquinoline-3-carbaldehyde2-(4-Oxobenzo[d] mdpi.comCurrent time information in Bangalore, IN.evitachem.comtriazin-3(4H)-yl)acetohydrazide-Hydrazone arjonline.org

Oxidative and Reductive Transformations of the Aldehyde Group

The aldehyde group is intermediate in oxidation state between an alcohol and a carboxylic acid, making both its oxidation and reduction synthetically valuable transformations.

Oxidative Transformations: The aldehyde group (-CHO) can be oxidized to a carboxylic acid group (-COOH). While specific literature on the oxidation of the this compound was not found, the oxidation of the precursor methyl group is documented. A method for oxidizing 7-chloro-8-methylquinoline (B132762) to 7-chloro-8-quinolinecarboxylic acid utilizes oxygen as a clean oxidant in the presence of an N-hydroxyphthalimide catalyst. google.com Generally, heteroaromatic aldehydes can be over-oxidized to carboxylic acids if reaction conditions are not carefully controlled. researchgate.net Standard oxidizing agents can effectively achieve the conversion of the aldehyde to the corresponding carboxylic acid, a key functional group for further derivatization, such as ester or amide formation.

Reductive Transformations: The aldehyde group can be readily reduced to a primary alcohol (-CH₂OH). This transformation is a common step in organic synthesis. For example, the carbaldehyde group on a quinoline ring has been successfully reduced using metallic sodium in methanol and ethanol. researchgate.net Another common and milder reagent used for this purpose is sodium borohydride, which has been employed to reduce the imine bond in a related quinoline derivative, highlighting its compatibility with the quinoline scaffold. rsc.org The resulting 8-(hydroxymethyl)-7-methylquinoline can serve as a building block for synthesizing ethers, esters, or halides.

Advanced Functionalization for Novel Conjugates and Scaffolds

The derivatization of this compound is a gateway to creating advanced molecular conjugates and novel chemical scaffolds. The functional group transformations discussed previously are instrumental in this process, allowing the quinoline core to be linked to other chemical moieties through molecular hybridization. nih.gov

The synthesis of Schiff bases and hydrazones is a direct method for creating such conjugates. By reacting the aldehyde with complex amines or hydrazides, the quinoline unit can be covalently attached to other heterocyclic systems, such as 1,2,4-triazole (B32235) or benzotriazole (B28993) rings, or to functionalized aromatic systems like sulfonamides. asianpubs.orgmdpi.com For instance, the reaction of a quinoline aldehyde with a hydrazide bearing a benzotriazole moiety results in a complex conjugate with pronounced biological activity profiles. mdpi.com

Furthermore, the aldehyde itself can participate in multicomponent reactions or be used as a precursor for C-H activation strategies to build more elaborate structures. nih.gov The resulting derivatives, such as the carboxylic acid from oxidation or the alcohol from reduction, provide new reactive sites for conjugation. These advanced functionalization strategies are critical for developing new materials and therapeutic agents, leveraging the this compound structure as a versatile scaffold. nih.govnih.gov

Advanced Spectroscopic and Structural Characterization of 7 Methylquinoline 8 Carbaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of 7-methylquinoline-8-carbaldehyde and its derivatives.

¹H NMR Spectroscopy: The proton NMR spectrum of a this compound derivative provides characteristic signals for the aldehydic proton, the methyl group protons, and the aromatic protons of the quinoline (B57606) ring system. For instance, in 2-(piperidin-1-yl)-8-methylquinoline-3-carbaldehyde, the aldehydic proton appears as a singlet at a downfield chemical shift of 10.18 ppm. thaiscience.info The aromatic protons typically resonate in the region of 7.26–8.47 ppm, with their specific shifts and coupling patterns revealing their positions on the quinoline ring. thaiscience.info The methyl protons on the quinoline ring generally appear as a singlet further upfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule. bhu.ac.in The carbonyl carbon of the aldehyde group is particularly diagnostic, appearing at a very downfield chemical shift, typically in the range of 189–192 ppm. semanticscholar.orgrsc.org For example, the formyl carbon in 6-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde is observed at 190.8 ppm. thaiscience.info The carbons of the quinoline ring system resonate in the aromatic region (approximately 120–160 ppm), while the methyl carbon appears at a much higher field. thaiscience.inforsc.org

The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electronic environment of the nuclei, which can be influenced by the solvent and the presence of other functional groups. acs.org For example, studies on 7-hydroxyquinoline-8-carbaldehydes have shown a solvent-dependent equilibrium between tautomeric forms, which is observable by NMR. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound Derivatives This table is interactive. Click on the headers to sort the data.

Compound Solvent ¹H NMR (ppm) ¹³C NMR (ppm) Reference
2-Methylquinoline-6-carbaldehyde CDCl₃ δ 10.10 (s, 1H), 8.23 (s, 1H), 8.12 (m, 2H), 8.04 (d, J = 8.7 Hz, 1H), 7.34 (d, J = 8.4 Hz, 1H), 2.74 (s, 3H) δ 191.5, 162.4, 150.6, 137.4, 133.7, 133.4, 129.9, 126.9, 125.9, 123.2, 25.72 rsc.org
8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde CDCl₃ δ 10.18 (s, 1H, O=CH), 8.47 (s, 1H, ArH), 7.64 (d, J = 8.1 Hz, 1H, ArH), 7.56 (d, J = 6.9 Hz, 1H, ArH), 7.26 (t, J = 7.5 Hz, 1H, ArH), 3.51 - 3.48 (m, 4H, Pip-N-CH₂), 2.70 (s, 3H, CH₃), 1.85 - 1.80 (m, 4H, Pip-CH₂), 1.76 – 1.69 (m, 2H, Pip-CH₂) δ 190.8, 158.9, 148.2, 141.6, 135.6, 132.3, 127.1, 124.0, 123.6, 121.7, 52.5, 25.9, 24.6, 17.7 thaiscience.info
5-Methyl-8-hydroxyquinoline-7-carbaldehyde CDCl₃ δ 2.56 (s, 3H, CH₃), 7.53 (s, 1H, aromatic), 7.58 (dd, ³JH,H = 8.2 Hz, ⁴JH,H = 3.5 Hz, 1H, aromatic), 8.26 (d, ³JH,H = 8.3 Hz, 1H, aromatic), 8.90 (d, ³JH,H = 2.7 Hz, 1H, aromatic), 10.36 (s, 1H, HC=O) δ 17.9, 117.2, 124.3, 124.7, 124.9, 131.8, 133.0, 139.5, 148.9, 157.4, 192.3 mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Techniques

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding arrangements.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying the characteristic stretching and bending vibrations of functional groups. In this compound and its derivatives, the most prominent and diagnostic absorption band is the C=O stretching vibration of the aldehyde group, which typically appears in the region of 1660-1700 cm⁻¹. thaiscience.infomdpi.com For example, the IR spectrum of 8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde shows a strong C=O band at 1687 cm⁻¹. thaiscience.info Other notable vibrations include the C-H stretching of the aromatic and methyl groups, and the C=N and C=C stretching vibrations of the quinoline ring. thaiscience.info In derivatives containing a hydroxyl group, a broad O-H stretching band is also observed. nih.govacs.org

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information to IR spectroscopy. The selection rules for Raman are different from those for IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For quinoline derivatives, Raman spectra can provide further details on the vibrations of the aromatic ring system. nih.gov

Table 2: Characteristic Infrared (IR) Frequencies for this compound Derivatives This table is interactive. Click on the headers to sort the data.

Compound Vibrational Mode Frequency (cm⁻¹) Reference
8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde C=O Stretch 1687 thaiscience.info
8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde C-H Stretch (Formyl) 2851 thaiscience.info
8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde C=N Stretch (Aromatic) 1569 thaiscience.info
8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde C-N Stretch 1050 thaiscience.info
5-Methyl-8-hydroxyquinoline-7-carbaldehyde O-H Stretch 3344 mdpi.com
5-Methyl-8-hydroxyquinoline-7-carbaldehyde C=O Stretch 1667 mdpi.com

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence

Electronic spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure and conjugation.

UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π→π* and n→π* electronic transitions within the quinoline ring system and the carbonyl group. The position and intensity of these bands are sensitive to the substitution pattern on the quinoline ring and the solvent polarity. acs.org For instance, studies on 7-hydroxyquinoline-8-carbaldehydes have revealed that the electronic absorption spectra are rationalized in terms of ground- and excited-state hydrogen atom transfer. acs.org

Fluorescence Spectroscopy: Certain derivatives of this compound exhibit fluorescence, which is the emission of light from an excited electronic state. The fluorescence properties, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. For example, double fluorescence has been observed for some 7-hydroxyquinoline (B1418103) derivatives, which is indicative of intramolecular hydrogen bonding. nih.gov

Mass Spectrometry Techniques (MS, HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS): MS provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. brieflands.com High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula of the compound. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is useful for analyzing mixtures of volatile compounds and can provide both retention time and mass spectral data for each component. mdpi.com For some quinoline carbaldehyde derivatives, GC-MS has been used to identify the compounds and determine their fragmentation patterns. mdpi.com

Table 3: Mass Spectrometry Data for this compound and Related Compounds This table is interactive. Click on the headers to sort the data.

Compound Ionization Method [M+H]⁺ (m/z) Reference
This compound Predicted 172.07570 uni.lu
2-Methylquinoline-6-carbaldehyde ESI 172.0 rsc.org
8-Methyl-2-(piperidin-1-yl)quinoline-3-carbaldehyde ESI+ 255.1 thaiscience.info
7-Methyl-8-nitroquinoline (B1293703) MS 188.06 brieflands.com

Computational Chemistry and Theoretical Modeling of 7 Methylquinoline 8 Carbaldehyde Systems

Computational chemistry and theoretical modeling serve as powerful tools to investigate the electronic structure, reactivity, and spectroscopic properties of 7-methylquinoline-8-carbaldehyde and its derivatives. These methods provide molecular-level insights that complement experimental findings and guide the design of new functional molecules.

Applications in Advanced Chemical Materials and Systems Excluding Biomedical Applications

Design and Synthesis of Molecular Switches and Photoresponsive Materials

The quest for materials that can respond to external stimuli, such as light, has led to significant research into photoresponsive molecules. Derivatives of 7-methylquinoline-8-carbaldehyde have emerged as promising candidates for the design of molecular switches. These compounds can undergo reversible transformations upon exposure to specific wavelengths of light.

A notable example is 7-hydroxy-4-methylquinoline-8-carbaldehyde (HMQCA), which has been investigated as a potential optically driven molecular switch. nih.govifj.edu.pl This molecule exhibits photoinduced hydrogen-atom transfer. nih.gov When irradiated with UV light (λ>295 nm), a hydrogen atom is transferred from the hydroxyl group at the 7-position to the nitrogen atom of the quinoline (B57606) ring. nih.gov This transformation is partially reversible with subsequent irradiation at a different UV wavelength (λ>360 nm). nih.gov The process is facilitated by the exocyclic carbaldehyde group, which acts as an "intramolecular crane." nih.gov This unique mechanism, combining excited-state intramolecular proton transfer (ESIPT) with double bond rotation, allows for long-range proton transfer, making HMQCA a versatile model system for developing molecular switches. t-rkr.de

Studies on a series of 7-hydroxyquinoline-8-carbaldehydes (7-HQCs) have further elucidated the ground- and excited-state long-range prototropic tautomerization that underpins their photoresponsive behavior. acs.org These molecules are considered trifunctional proton-donating/accepting systems, with the 7-hydroquinoline moiety acting as the molecular "frame" and the carbaldehyde group as the proton "crane." acs.org The interplay between different tautomeric forms in both the ground and excited states is key to their function as reversible, optically driven molecular switches. acs.org This behavior has also been observed in related structures like 7-hydroxyquinoline-8-aldoxime, where UV irradiation can induce both syn-anti isomerization and long-distance hydrogen transfer. nih.gov

Ligand Development for Coordination Chemistry and Metal Complexes

The quinoline scaffold, particularly when functionalized with chelating groups like a carbaldehyde and a nearby methyl or hydroxyl group, is a versatile ligand for coordinating with metal ions. This compound and its derivatives are actively being explored for their ability to form stable and functional metal complexes.

Synthesis and Structural Characterization of Metal Coordination Compounds

Quinoline derivatives are well-established ligands in coordination chemistry, capable of forming complexes with a wide array of metal ions. evitachem.com The semicarbazone of 8-hydroxyquinoline-2-carbaldehyde, for instance, has been shown to effectively coordinate with rare-earth(III) ions. evitachem.com The resulting complexes have potential uses in materials science and catalysis. evitachem.com The synthesis of such complexes often involves straightforward reaction pathways, leading to crystalline products that can be characterized by techniques like single-crystal X-ray diffraction. This allows for detailed analysis of the coordination geometry and the nature of the metal-ligand bonding.

Chelation Behavior and Metal Ion Binding Affinity

The 8-hydroxyquinoline (B1678124) moiety is a powerful bidentate chelator for various metal ions, including iron. researchgate.netnih.gov This chelating ability is central to many of the applications of its derivatives. nih.gov Among the seven isomers of monohydroxyquinoline, only the 8-hydroxy isomer can form stable chelate complexes with divalent metal ions. nih.gov The presence of substituents on the quinoline ring can modulate the metal binding affinity and selectivity. For example, some tripodal ligands based on 8-hydroxyquinoline show high selectivity for Fe(III) over divalent metal ions. researchgate.net

The chelation-enhanced fluorescence (CHEF) effect is another important aspect of the metal ion binding behavior of these compounds. mdpi.com When a ligand with a fluorophore, such as quinoline, binds to a metal ion like Zn2+, the fluorescence can be significantly enhanced. mdpi.com This is because the coordination bond prevents the quenching of fluorescence that can occur due to lone pairs of electrons on nitrogen atoms. mdpi.com The steric and stereochemical effects of the quinoline ring system can be fine-tuned to achieve different affinities for various metal ions. mdpi.com

Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry focuses on the non-covalent interactions that govern the assembly of molecules into larger, organized structures. wikipedia.org this compound and its derivatives are valuable building blocks in this field due to their ability to participate in specific intermolecular interactions.

Aromatic Interactions (π-π Stacking, C-H···π Interactions)

In addition to hydrogen bonding, aromatic interactions such as π-π stacking and C-H···π interactions are significant in the supramolecular assembly of quinoline-based systems. The planar aromatic rings of the quinoline system are prone to stacking interactions, where the electron-rich π-systems of adjacent molecules align. For example, in the crystal structure of 2-chloro-8-methylquinoline-3-carbaldehyde, the molecules are consolidated by both C—H⋯π interactions and aromatic π–π stacking, with a centroid–centroid distance of 3.661 Å. researchgate.net Similarly, in 8-hydroxy-2-methylquinoline-5,7-dicarbaldehyde, parallel-displaced π-π stacking interactions contribute to the packing of the molecules in the crystal structure, with a centroid-centroid distance of 3.544 Å. mdpi.com These weak but cumulative interactions are vital for the formation of well-ordered, three-dimensional supramolecular architectures.

Development of Chemosensor Ligands for Analytical Applications

The molecular structure of this compound features a quinoline nitrogen atom and an adjacent carbaldehyde group. This N,O-chelating motif is, in principle, capable of coordinating with metal ions. In many related quinoline-based compounds, such chelation events lead to detectable changes in photophysical properties, such as fluorescence, forming the basis of a chemosensor. However, no studies have been reported that investigate or utilize this compound for its potential as a chemosensor ligand for any analyte. Research on quinoline-based chemosensors has historically focused on other derivatives, particularly those with hydroxyl or amino groups at the 8-position, which often exhibit significant fluorescence enhancement upon metal binding. There is no available data on the binding affinity, selectivity, or photophysical response of this compound upon interaction with metal ions or other analytes.

Role as Directed Metallation Group in Catalysis

The quinoline ring system and aldehyde functionalities are known to serve as directing groups in various catalytic C-H activation and functionalization reactions. A directing group typically coordinates to a metal catalyst and positions it to selectively activate a specific C-H bond elsewhere on the molecule.

For this compound, potential directing group functions could be hypothesized:

The quinoline nitrogen could direct the metallation of the C-2 or, less commonly, the C-7 methyl group.

The 8-carbaldehyde group could act as a directing group. In directed ortho-metalation (DoM), an aldehyde can direct the lithiation of the adjacent C-7 position. However, in this specific molecule, the C-7 position is already substituted with a methyl group.

The entire molecule could potentially act as a transient directing group, for example, by forming a Schiff base with a substrate, where the quinoline nitrogen then directs a catalytic reaction.

Despite these theoretical possibilities, a thorough search of chemical databases and the scientific literature reveals no studies where this compound has been employed or investigated for its role as a directing group in any catalytic process. Research in this area has utilized other quinoline derivatives, such as 8-methylquinoline (B175542) or 8-formylquinoline, but not the specific 7-methyl-8-formyl substituted version. Consequently, there are no research findings or data tables detailing its efficacy, substrate scope, or reaction conditions in this context.

Future Prospects and Emerging Research Directions

Development of Novel and Sustainable Synthetic Protocols

The synthesis of quinoline (B57606) derivatives has evolved significantly, moving towards more efficient and environmentally friendly methods. tandfonline.com Traditional methods are often being replaced by novel protocols that offer higher yields, shorter reaction times, and reduced environmental impact. For instance, microwave-assisted synthesis has emerged as a green and efficient technique for preparing quinoline derivatives, significantly cutting down on energy use and reaction time. frontiersin.org

Researchers are increasingly employing one-pot multicomponent reactions (MCRs) to construct complex quinoline scaffolds from simple starting materials in a single step, maximizing atom economy. rsc.org Catalysis plays a pivotal role in modern synthetic strategies. The use of copper nanoparticles as a catalyst in Knoevenagel condensation reactions to produce quinoline-acridine hybrids is one such example. frontiersin.org Furthermore, palladium-catalyzed reactions have been developed for the direct C-H arylation of quinoline-8-carbaldehydes, providing a powerful tool for creating aryl quinolinyl ketones, which include potent tubulin polymerization inhibitors. nih.govacs.org These advanced synthetic methodologies are crucial for the sustainable production of 7-methylquinoline-8-carbaldehyde and its derivatives, making them more accessible for further research and application. bldpharm.com

Exploration of Advanced Functional Materials Based on Quinolinecarbaldehydes

The aldehyde group in quinolinecarbaldehydes serves as a versatile chemical handle for the construction of advanced functional materials. The inherent properties of the quinoline ring system, combined with the reactivity of the aldehyde, allow for the creation of materials with tailored optical, electronic, and chemical properties.

Recent research has demonstrated the development of novel functional coatings based on quinoline derivatives. For example, quinoline-based polybenzoxazines have been synthesized and coated onto cotton fabrics to achieve superhydrophobic surfaces with high efficiency in oil-water separation. tandfonline.com These same materials, when applied to mild steel, act as effective corrosion inhibitors. tandfonline.com In another vein, the unique photophysical properties of quinoline systems are being harnessed to create chemosensors. Benzimidazo[1,2-a]quinolines have been synthesized and studied for their potential as fluorescent sensors for pH and metal ions like Co²⁺, Cu²⁺, Ni²⁺, and Zn²⁺. rsc.org The aldehyde functionality is key to linking these quinoline units into larger polymeric structures or for grafting them onto surfaces to impart these specific functions.

Integration into Hybrid Organic-Inorganic Architectures

The creation of hybrid organic-inorganic materials is a rapidly advancing field that seeks to combine the desirable properties of both organic molecules (like processability and functional diversity) and inorganic materials (like thermal stability and structural rigidity). nih.gov These materials are not mere physical mixtures but are nanocomposites at the molecular level, where synergy between the components leads to enhanced and often novel properties. nih.gov

Quinoline derivatives, including this compound, are excellent candidates for the organic component in such hybrids. The nitrogen atom in the quinoline ring and the oxygen atom of the carbaldehyde group can act as coordination sites for metal ions, facilitating the self-assembly of complex supramolecular structures. amu.edu.pl Research has shown that N-containing aromatic compounds can form intricate three-dimensional networks with metal-chloride anions through hydrogen bonding and other noncovalent interactions. tandfonline.com Advanced deposition techniques, such as atomic layer deposition (ALD), offer precise control over the growth of organic-inorganic thin films, making it possible to construct highly ordered, functionalized hybrid materials layer by layer. rsc.org The integration of quinolinecarbaldehydes into these architectures could lead to new materials for catalysis, sensing, or optoelectronics.

Advanced Computational Design of Next-Generation Chemical Systems

Computational chemistry provides powerful tools to predict the properties of molecules and materials, guiding experimental efforts and accelerating the design of new chemical systems. nih.govarabjchem.org For quinoline-based compounds, computational studies are instrumental in understanding structure-property relationships.

Density Functional Theory (DFT) is widely used to investigate the electronic structure, aromaticity, and reactivity of quinoline derivatives. mdpi.com Such studies can explain the selectivity of chemical reactions or predict the pharmacological potential of a molecule by analyzing its aromatic properties. mdpi.comdergi-fytronix.com Molecular dynamics (MD) simulations offer insights into the dynamic behavior of these molecules, for example, by testing the stability of a quinoline-based inhibitor when bound to a biological target like a protein. arabjchem.orgnih.gov Furthermore, methods like molecular-field-based similarity studies can compare a novel quinoline compound to known drugs, helping to design new agents with specific activities. nih.gov These computational approaches allow for the in silico screening and rational design of next-generation systems based on the this compound scaffold, optimizing for desired functions before undertaking complex and costly synthesis.

Data Table for this compound

PropertyValueReference
IUPAC Name This compound sigmaaldrich.com
CAS Number 1442691-18-0 bldpharm.comsigmaaldrich.com
Molecular Formula C₁₁H₉NO uni.lu
Molecular Weight 171.19 g/mol
Monoisotopic Mass 171.06842 Da uni.lu
Physical Form Powder / Solid sigmaaldrich.comfluorochem.co.uk
InChI Key FXFDDXVKXULHFY-UHFFFAOYSA-N sigmaaldrich.com
SMILES CC1=C(C2=C(C=CC=N2)C=C1)C=O uni.lu

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.